Enhanced Potency for P2X1 and P2X3 Receptors Compared to PPADS in Oocyte Expression Systems
Iso-PPADS tetrasodium exhibits significantly higher potency at recombinant rat P2X1 and P2X3 receptors expressed in Xenopus oocytes compared to its 2',4'-disulfonate isomer, PPADS. In this head-to-head comparison, the IC50 of Iso-PPADS is more than 2-fold lower (more potent) than that of PPADS at the P2X1 receptor [1]. This differential potency is a critical factor when selecting an antagonist for assays involving these specific receptor subtypes.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 42.5 ± 17.5 nM (rat P2X1) |
| Comparator Or Baseline | PPADS (2',4'-disulfonate isomer) at 98.5 ± 5.5 nM (rat P2X1) |
| Quantified Difference | Iso-PPADS is 2.3-fold more potent (lower IC50) than PPADS |
| Conditions | Recombinant rat P2X1 receptors expressed in Xenopus oocytes; activated by 1 μM ATP |
Why This Matters
Procurement decisions should be driven by this ~2.3-fold difference in P2X1 potency to avoid under-dosing or misinterpreting receptor subtype contributions in complex biological systems.
- [1] Kim, Y. C., Brown, S. G., Harden, T. K., Boyer, J. L., Dubyak, G., King, B. F., ... & Jacobson, K. A. (2001). Structure-activity relationships of pyridoxal phosphate derivatives as potent and selective antagonists of P2X1 receptors. Journal of Medicinal Chemistry, 44(3), 340-349. View Source
